(3-Bromophenyl)acetone oxime
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Overview
Description
(3-Bromophenyl)acetone oxime is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetone oxime, where the acetone moiety is substituted with a 3-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)acetone oxime typically involves the reaction of 3-bromophenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)acetone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromophenyl)acetone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom in the phenyl ring can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: A simpler oxime derivative without the bromophenyl substitution.
Cyclohexanone oxime: Another oxime derivative with a cyclohexane ring instead of a phenyl ring.
Benzaldehyde oxime: An oxime derivative of benzaldehyde, differing in the aldehyde group instead of the ketone group.
Uniqueness
(3-Bromophenyl)acetone oxime is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other oxime derivatives .
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(NE)-N-[1-(3-bromophenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ |
InChI Key |
HLMFKWBJPTXJMG-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)Br |
Canonical SMILES |
CC(=NO)CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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